
2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one, commonly known as 4-Chloro-4'-hydroxybenzophenone (4-CHBP), is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of benzophenone and is synthesized using specific methods.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one involves the generation of ROS upon activation by light. These ROS can cause damage to cellular components, leading to cell death. In the case of cancer cells, the ROS generated by 2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one can induce apoptosis, a programmed cell death, leading to the elimination of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one are related to its ability to generate ROS. ROS can cause oxidative stress, which can lead to cell damage or death. However, in the case of cancer cells, the ROS generated by 2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one can induce apoptosis, leading to the elimination of cancer cells. 2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one has also shown to have antibacterial properties, which can lead to the inhibition of bacterial growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one in lab experiments include its ability to act as a photosensitizer and generate ROS upon activation by light. This property can be utilized in the study of PDT and the treatment of cancer. Additionally, 2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one has shown to have antibacterial properties, which can be useful in the study of bacterial infections. The limitations of using 2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one in lab experiments include the potential for cell damage or death due to the generation of ROS. Additionally, the use of light to activate 2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one can limit its use in certain experimental setups.
Direcciones Futuras
There are several future directions for the study of 2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one. One direction is the optimization of the synthesis method to produce higher yields of pure compound. Another direction is the study of the potential use of 2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one in the treatment of bacterial infections. Additionally, the use of 2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one in combination with other treatment modalities, such as chemotherapy, can be explored. Finally, the development of new photosensitizers based on the structure of 2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one can be investigated to improve the efficacy and safety of PDT.
Conclusion:
In conclusion, 2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one is a chemical compound that has potential applications in scientific research. Its ability to act as a photosensitizer and generate ROS upon activation by light has made it an attractive compound for the study of PDT and the treatment of cancer. Additionally, its antibacterial properties make it a potential candidate for the treatment of bacterial infections. The optimization of the synthesis method and the exploration of new treatment modalities can further improve the efficacy and safety of 2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one.
Métodos De Síntesis
The synthesis of 2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one is a multistep process that involves the reaction of 4-chlorophenol with 4-hydroxypiperidine in the presence of a catalyst. The resulting product is then reacted with 2-methylpropanone-1 to obtain 2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one. This synthesis method has been optimized to produce high yields of pure compound.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one has been widely used in scientific research due to its ability to act as a photosensitizer. It is used in the study of photodynamic therapy (PDT), a non-invasive treatment for cancer. 2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one can be activated by light and can generate reactive oxygen species (ROS) that can damage cancer cells. This compound has also been studied for its potential use in the treatment of bacterial infections, as it has shown to have antibacterial properties.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c1-15(2,20-13-5-3-11(16)4-6-13)14(19)17-9-7-12(18)8-10-17/h3-6,12,18H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZINMCHMQOHGRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC(CC1)O)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


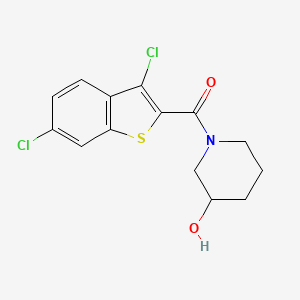
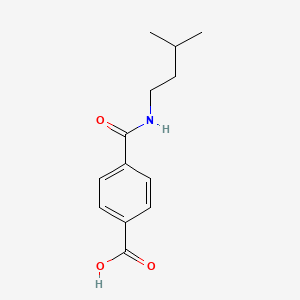
![(2,5-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541417.png)
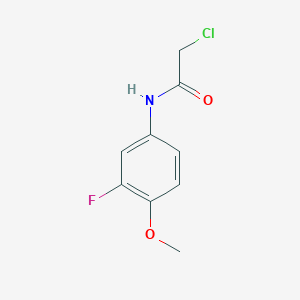
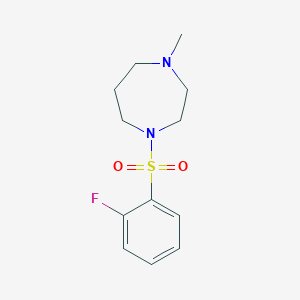
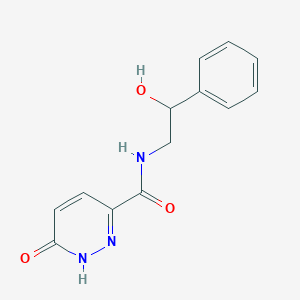
![(3-hydroxypiperidin-1-yl)-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7541442.png)
![2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid](/img/structure/B7541448.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]butanoic acid](/img/structure/B7541453.png)
![3-amino-N-[2-(dimethylamino)-2-oxoethyl]-N-methylpropanamide](/img/structure/B7541460.png)
![2-[[(E)-3-(3-chloro-4-fluorophenyl)prop-2-enoyl]amino]butanoic acid](/img/structure/B7541469.png)
![2-[[2-[(4-Fluorobenzoyl)amino]acetyl]amino]acetic acid](/img/structure/B7541477.png)
![3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]propanoic acid](/img/structure/B7541495.png)